molecular formula C15H17NO3S2 B12806621 N-((3-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide CAS No. 15436-20-1

N-((3-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide

Cat. No.: B12806621
CAS No.: 15436-20-1
M. Wt: 323.4 g/mol
InChI Key: HCQNSQMFXRPZSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a methyl group, and a sulfanylidene group attached to a benzenesulfonamide backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide typically involves multi-step organic reactions One common method includes the reaction of 3-methoxybenzaldehyde with methylamine to form an intermediate Schiff base, which is then subjected to sulfonation using 4-methylbenzenesulfonyl chloride under basic conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production time. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((3-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfonamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper complexes.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Halogenated derivatives, amine-substituted derivatives, thiol-substituted derivatives.

Scientific Research Applications

N-((3-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and as a catalyst in certain reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-((3-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical pathways. For example, its sulfonamide group can mimic the structure of certain biological molecules, allowing it to bind to enzyme active sites and inhibit their activity. Additionally, the methoxyphenyl group can interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide
  • N-((3-Hydroxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide
  • N-((3-Methoxyphenyl)(ethyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide

Uniqueness

N-((3-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and interaction with biological targets, while the sulfanylidene group provides additional sites for chemical modification and reactivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

15436-20-1

Molecular Formula

C15H17NO3S2

Molecular Weight

323.4 g/mol

IUPAC Name

N-[(3-methoxyphenyl)-methyl-λ4-sulfanylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H17NO3S2/c1-12-7-9-15(10-8-12)21(17,18)16-20(3)14-6-4-5-13(11-14)19-2/h4-11H,1-3H3

InChI Key

HCQNSQMFXRPZSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=S(C)C2=CC=CC(=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.